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molecular formula C9H15F2NO2 B1442685 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide CAS No. 917383-03-0

4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide

Cat. No. B1442685
M. Wt: 207.22 g/mol
InChI Key: QGDRGVWTVHQUOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08476301B2

Procedure details

A mixture of ethyl 4,4-difluorocyclohexane-1-carboxylate (1.9 g, 9.88 mmol) and tetrahydrofuran (60 ml) was cooled to −70° C., and N,O-dimethylhydroxyamine hydrochloride (1.44 g, 14.8 mmol) was added. Further, 1.05 M n-propylmagnesium bromide (24.2 ml, 25.2 mmol) was added dropwise to the reaction mixture at −55° C. over five minutes so that the internal temperature did not exceed −35° C., and the reaction mixture was stirred at 0° C. for 30 minutes. A saturated aqueous ammonium chloride solution was added to the reaction mixture, which was extracted with ethyl acetate. The organic layer was dried over magnesium sulfate, and the solvent was distilled off. The residue was purified by silica gel column chromatography (elution solvent: ethyl acetate/heptane) to give the title compound (1.7 g, yield 83%).
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
N,O-dimethylhydroxyamine hydrochloride
Quantity
1.44 g
Type
reactant
Reaction Step Two
Quantity
24.2 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
83%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1([F:13])[CH2:7][CH2:6][CH:5]([C:8](OCC)=[O:9])[CH2:4][CH2:3]1.Cl.[CH3:15][NH:16][O:17][CH3:18].C([Mg]Br)CC.[Cl-].[NH4+]>O1CCCC1>[F:13][C:2]1([F:1])[CH2:3][CH2:4][CH:5]([C:8]([N:16]([O:17][CH3:18])[CH3:15])=[O:9])[CH2:6][CH2:7]1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
1.9 g
Type
reactant
Smiles
FC1(CCC(CC1)C(=O)OCC)F
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
N,O-dimethylhydroxyamine hydrochloride
Quantity
1.44 g
Type
reactant
Smiles
Cl.CNOC
Step Three
Name
Quantity
24.2 mL
Type
reactant
Smiles
C(CC)[Mg]Br
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
did not exceed −35° C.
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (elution solvent: ethyl acetate/heptane)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1(CCC(CC1)C(=O)N(C)OC)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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